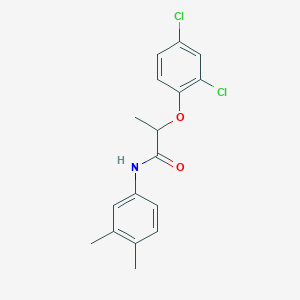
2-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)propanamide, commonly known as 'dichlorprop', is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical group of phenoxy herbicides, which act by mimicking the plant hormone auxin and disrupting the growth and development of weeds. The purpose of
Mécanisme D'action
Dichlorprop acts by disrupting the growth and development of plants by mimicking the plant hormone auxin. It binds to the auxin receptor and activates a signal transduction pathway that leads to the inhibition of cell division and elongation. This results in the death of the plant.
Biochemical and Physiological Effects:
Dichlorprop has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of enzymes involved in the biosynthesis of cell wall components, leading to the disruption of cell division and elongation. It also affects the metabolism of amino acids, lipids, and carbohydrates, leading to the accumulation of toxic metabolites and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Dichlorprop is a widely used herbicide, and its effects on plants have been extensively studied. It is relatively easy to obtain and has a high purity level. However, dichlorprop has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. It also has a short half-life in the environment, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on dichlorprop. One area of study is the development of more efficient and environmentally friendly synthesis methods. Another area of study is the investigation of the fate and transport of dichlorprop in the environment and its potential toxicity to non-target organisms. Additionally, there is a need for research on the development of alternative herbicides that are less toxic and have a lower environmental impact.
Conclusion:
In conclusion, dichlorprop is a widely used herbicide that acts by disrupting the growth and development of plants by mimicking the plant hormone auxin. It has been extensively studied for its herbicidal properties and its effects on the environment and human health. There are several future directions for research on dichlorprop, including the development of more efficient and environmentally friendly synthesis methods, investigation of its fate and transport in the environment, and the development of alternative herbicides.
Méthodes De Synthèse
The synthesis of dichlorprop involves the reaction of 2,4-dichlorophenol with 3,4-dimethyl aniline in the presence of propionyl chloride and an acid catalyst. The resulting product is purified by recrystallization to obtain pure dichlorprop. The yield of the synthesis process is around 80%.
Applications De Recherche Scientifique
Dichlorprop has been extensively studied for its herbicidal properties and its effects on the environment and human health. It is commonly used in agricultural practices, and its residues can be found in soil, water, and food products. Therefore, it is important to study the fate and transport of dichlorprop in the environment and its potential toxicity to non-target organisms.
Propriétés
Formule moléculaire |
C17H17Cl2NO2 |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-4-6-14(8-11(10)2)20-17(21)12(3)22-16-7-5-13(18)9-15(16)19/h4-9,12H,1-3H3,(H,20,21) |
Clé InChI |
JUVSKEQTVCGJJA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)

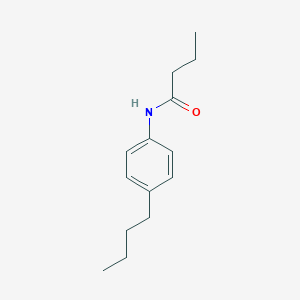



![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)

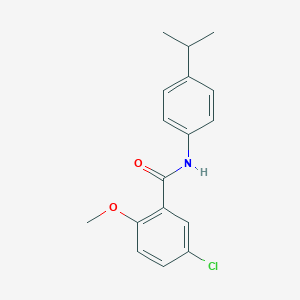

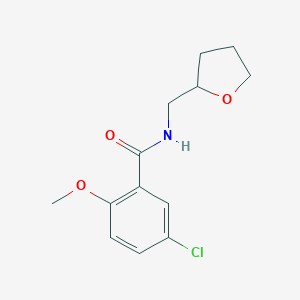
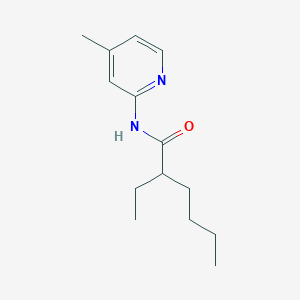
![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)